BenchChemオンラインストアへようこそ!

N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide

Structural isomer differentiation Kinase inhibitor selectivity Target deconvolution

N-(4-Morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide (CAS 1115947-62-0) is a fully synthetic small molecule belonging to the 2,4,6-trisubstituted quinoline class, bearing a p-tolyl group at C2, a morpholino group at C4, and a phenoxyacetamide side chain at C6. With a molecular formula of C28H27N3O3 and a molecular weight of 453.54 Da, the compound is available at research-grade purity (≥95%) from multiple commercial suppliers.

Molecular Formula C28H27N3O3
Molecular Weight 453.542
CAS No. 1115947-62-0
Cat. No. B2394405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide
CAS1115947-62-0
Molecular FormulaC28H27N3O3
Molecular Weight453.542
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)COC4=CC=CC=C4)C(=C2)N5CCOCC5
InChIInChI=1S/C28H27N3O3/c1-20-7-9-21(10-8-20)26-18-27(31-13-15-33-16-14-31)24-17-22(11-12-25(24)30-26)29-28(32)19-34-23-5-3-2-4-6-23/h2-12,17-18H,13-16,19H2,1H3,(H,29,32)
InChIKeyPCRBDNODXPJSKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide (CAS 1115947-62-0): Structural Identity and Procurement-Relevant Physicochemical Profile


N-(4-Morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide (CAS 1115947-62-0) is a fully synthetic small molecule belonging to the 2,4,6-trisubstituted quinoline class, bearing a p-tolyl group at C2, a morpholino group at C4, and a phenoxyacetamide side chain at C6 . With a molecular formula of C28H27N3O3 and a molecular weight of 453.54 Da, the compound is available at research-grade purity (≥95%) from multiple commercial suppliers . Notably, this compound is a structural isomer of the FDA-approved Rho kinase inhibitor netarsudil (CAS 1254032-66-0); both share the identical molecular formula C28H27N3O3 but differ fundamentally in substitution pattern, three-dimensional conformation, and biological target engagement [1]. The compound is cataloged as a research-use-only chemical without human or veterinary therapeutic licensure .

Why Generic Substitution Fails for N-(4-Morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide (CAS 1115947-62-0) in Research Programs


The 2,4,6-trisubstituted quinoline scaffold is highly sensitive to substitution pattern: repositioning or replacing the p-tolyl, morpholino, or phenoxyacetamide group fundamentally alters the molecule's target engagement profile, as demonstrated by the stark functional divergence between this compound and its structural isomer netarsudil—same atoms, same molecular weight, yet entirely distinct biological targets and therapeutic indications [1]. Furthermore, published structure-activity relationship (SAR) analyses of morpholino-quinoline series reveal that potency and selectivity shift by orders of magnitude when the C6 substituent is varied (e.g., diarylurea vs. phenoxyacetamide vs. benzamide derivatives) [2]. Consequently, procurement of a generic 'morpholino-quinoline' compound without verifying exact substitution geometry carries high risk of target mismatch and experimental irreproducibility.

Quantitative Differentiating Evidence for N-(4-Morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide (CAS 1115947-62-0)


Structural Isomerism with Netarsudil: Identical Molecular Formula, Distinct Biological Target Space

The target compound and netarsudil share the identical molecular formula C28H27N3O3 (MW 453.54 Da), making them direct structural isomers. However, netarsudil is a potent Rho kinase inhibitor (ROCK1 Ki = 2.6 ± 0.7 nM; ROCK2 Ki = 2.8 ± 0.7 nM) with an entirely different substitution pattern—its morpholino and phenoxyacetamide groups are situated on distinct scaffold positions relative to this compound's 2-(p-tolyl)-4-morpholino-6-phenoxyacetamide-quinoline architecture [1]. This isomerism provides a built-in selectivity filter: any biological activity observed for this compound cannot be attributed to ROCK1/ROCK2 engagement without explicit confirmation, and conversely, the compound serves as an ideal negative control for netarsudil-based target engagement studies [1].

Structural isomer differentiation Kinase inhibitor selectivity Target deconvolution

C6 Phenoxyacetamide vs. C6 Diarylurea: Divergent Kinase Inhibition Potency in Morpholino-Quinoline Series

Published SAR data on morpholino-containing quinoline C-RAF inhibitors establish that the C6 substituent identity is a critical determinant of kinase inhibitory potency. In the diarylurea series reported by Zaraei et al. (2022), the most potent compound (1j) bearing a morpholino-containing quinoline core achieved a C-RAF IC50 of 0.067 μM [1]. Substitution of the C6 diarylurea with alternative groups (including amide-linked side chains structurally analogous to the phenoxyacetamide group in the target compound) resulted in potency shifts exceeding 100-fold across the series [1]. While direct C-RAF IC50 data for the target compound's specific phenoxyacetamide substitution have not been published, this class-level SAR indicates that the C6 phenoxyacetamide group is expected to confer a distinct kinase selectivity and potency profile compared to diarylurea-, benzamide-, or urea-linked morpholino-quinoline analogs available commercially [1][2].

C-RAF kinase inhibition Structure-activity relationship Quinoline SAR

Moderate Lipophilicity (Predicted LogP ~3.8) vs. More Polar Quinoline Analogs: Implications for Membrane Permeability

Computational prediction yields a LogP of approximately 3.8 for the target compound, reflecting moderate lipophilicity conferred by the balanced combination of the hydrophobic p-tolyl and quinoline moieties with the polar morpholino and phenoxyacetamide groups . In comparison, highly polar morpholino-quinoline derivatives bearing additional H-bond donors (e.g., carboxylic acid or sulfonamide groups) exhibit LogP values in the 1.2–2.0 range [1], while fully aromatic quinoline compounds lacking the morpholino group can exceed LogP 5.0 [2]. The target compound's intermediate LogP positions it in a favorable range for passive membrane permeability while retaining sufficient aqueous solubility for in vitro assay compatibility .

Physicochemical profiling LogP comparison Drug-likeness

Phenoxyacetamide Pharmacophore: Broad Target-Class Potential vs. Narrower Amide/Urea Quinoline Analogs

The phenoxyacetamide moiety is recognized as a privileged fragment in medicinal chemistry, appearing in inhibitors of diverse targets including NOTUM (IC50 33 μM for the fragment hit 2-phenoxyacetamide) [1], DOT1L histone methyltransferase (micromolar inhibitors identified via docking-based virtual screening) [2], EGFR (irreversible inhibitors with phenoxyacetamide warheads) [3], and BCR-ABL1 (derivative 10m: IC50 0.98 μM against K562 cells) [4]. By contrast, quinoline analogs bearing simple amide, urea, or benzamide C6 substituents generally exhibit narrower target-class profiles—e.g., diarylurea quinoline series are primarily associated with kinase inhibition (C-RAF, EGFR-TK) [5]. The phenoxyacetamide group thus offers a broader target-class screening potential that is structurally precluded in analogs lacking this specific functional group.

Phenoxyacetamide pharmacology Multi-target screening Kinase/epigenetic targets

Optimal Research and Procurement Application Scenarios for N-(4-Morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide (CAS 1115947-62-0)


Negative Control for Netarsudil-Mediated Rho Kinase Inhibition Studies

Because this compound is a structural isomer of netarsudil (identical C28H27N3O3 formula, identical molecular weight, distinct substitution geometry), it serves as an ideal negative control in ROCK1/ROCK2 kinase inhibition assays. Researchers can use this compound to confirm that observed phenotypes are attributable to netarsudil's specific pharmacophore rather than to nonspecific effects of the quinoline-morpholino scaffold. Netarsudil inhibits ROCK1 and ROCK2 with Ki values of 2.6 ± 0.7 nM and 2.8 ± 0.7 nM respectively, while the target compound—lacking netarsudil's precisely positioned functional groups—is not expected to engage ROCK1/ROCK2 [1].

Phenoxyacetamide Pharmacophore Screening Library Member for Multi-Target Drug Discovery

The 2-phenoxyacetamide substructure is a privileged fragment confirmed to engage diverse targets including NOTUM (IC50 33 μM for parent fragment), DOT1L histone methyltransferase, EGFR (covalent inhibition), and BCR-ABL1 (derivative IC50 0.98 μM) [1][2][3][4]. Incorporating this specific compound into a screening library enables simultaneous probing of kinase, epigenetic, and Wnt pathway targets within a single quinoline-based scaffold—a breadth of potential target engagement not achievable with C6-diarylurea or C6-benzamide quinoline analogs, which are predominantly kinase-focused [5].

SAR Probe for C6 Substitution Effects in 2-(p-Tolyl)-4-morpholino-quinoline Series

The published C-RAF kinase inhibitor SAR demonstrates that C6 substitution identity drives >100-fold potency variation in morpholino-quinoline series [1]. This compound, with its C6 phenoxyacetamide group, fills a specific and underexplored position in the C6 substitution matrix. Researchers synthesizing or procuring a panel of C6-varied 2-(p-tolyl)-4-morpholino-quinolines (e.g., phenoxyacetamide, diarylurea, benzamide, urea variants) for systematic SAR profiling should include this compound to complete the substituent diversity set and identify C6-dependent selectivity switches [1][2].

Quote Request

Request a Quote for N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.